Ethyl 1-(2-methylimidazo[1,2-a]pyrimidine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate
Overview
Description
Ethyl 1-(2-methylimidazo[1,2-a]pyrimidine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features an imidazo[1,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-methylimidazo[1,2-a]pyrimidine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the piperidine and phenylpropyl groups. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions carried out in batch or continuous reactors. The use of automated systems and precise control of reaction conditions, such as temperature, pressure, and pH, would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-methylimidazo[1,2-a]pyrimidine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigating its therapeutic potential, particularly in the treatment of diseases where imidazo[1,2-a]pyrimidine derivatives have shown efficacy.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-methylimidazo[1,2-a]pyrimidine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(2-methylimidazo[1,2-a]pyrimidine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate: shares structural similarities with other imidazo[1,2-a]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity. This compound may exhibit distinct pharmacological properties compared to its analogs, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
ethyl 1-(2-methylimidazo[1,2-a]pyrimidine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-3-32-23(31)25(13-7-12-20-10-5-4-6-11-20)14-8-16-28(18-25)22(30)21-19(2)27-24-26-15-9-17-29(21)24/h4-6,9-11,15,17H,3,7-8,12-14,16,18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTFTWGPHVWKKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=C(N=C3N2C=CC=N3)C)CCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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